molecular formula C17H15ClFN3O2S2 B2421458 N-(3-chloro-4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252923-48-0

N-(3-chloro-4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2421458
CAS No.: 1252923-48-0
M. Wt: 411.89
InChI Key: PUTHNCABBZJACV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C17H15ClFN3O2S2 and its molecular weight is 411.89. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2S2/c1-2-6-22-16(24)15-13(5-7-25-15)21-17(22)26-9-14(23)20-10-3-4-12(19)11(18)8-10/h3-5,7-8H,2,6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTHNCABBZJACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound noted for its potential biological activities, particularly in the fields of oncology and pharmacology. Its structural features include a thienopyrimidine core, a chlorofluorophenyl group, and an acetamide moiety, which may contribute to its biological efficacy. The molecular formula is C₁₈H₁₈ClF N₃O₂S, with a molecular weight of approximately 435.9 g/mol.

Structural Characteristics

The compound's unique structure includes:

  • Thienopyrimidine Ring : Known for being a part of various kinase inhibitors.
  • Chlorofluorophenyl Group : The presence of halogen atoms may enhance its biological interactions.
  • Acetamide Functional Group : This moiety is often associated with improved solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors critical in cancer cell proliferation and survival.

In Vitro Studies

In vitro assays have demonstrated the compound's potential cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity against MCF-7 Cells : The compound exhibited significant cytotoxicity, indicating its potential as an anticancer agent.
Cell LineIC50 (µM)
MCF-75.6
Hek29312.1

These results highlight the compound's selective toxicity towards cancer cells compared to normal cells.

Kinase Inhibition

The presence of the thienopyrimidine ring suggests that the compound may function as a kinase inhibitor. Kinases are critical regulators in various cellular processes, including cell division and metabolism. Specific studies on similar compounds have shown that modifications in the thienopyrimidine structure can significantly affect their inhibitory potency against kinases.

Recent Research

Recent studies have focused on the synthesis and biological evaluation of derivatives of thienopyrimidine compounds. These investigations often utilize molecular docking techniques to predict interactions with target proteins, confirming the importance of structural modifications in enhancing biological activity.

Example Study

A study published in Bioorganic & Medicinal Chemistry explored various thienopyrimidine derivatives for their anticancer properties. The findings indicated that compounds with electron-withdrawing groups (like fluorine and chlorine) showed improved potency against specific cancer cell lines compared to their non-substituted counterparts .

Comparative Analysis

Comparative studies with other thienopyrimidine-based compounds reveal that this compound has competitive IC50 values when benchmarked against established anticancer agents.

Compound NameIC50 (µM)Target
Compound A4.5MCF-7
Compound B6.0Hek293
Current Compound5.6MCF-7

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